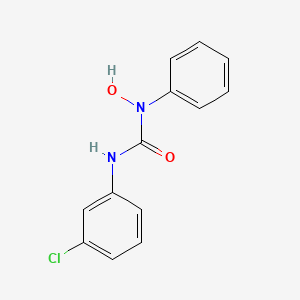![molecular formula C15H11NO4 B14351362 2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid CAS No. 92498-18-5](/img/structure/B14351362.png)
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a nitrophenyl group via an ethenyl linkage. This compound is notable for its conjugated system, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid typically involves a multi-step process:
Nitration of Benzene: The initial step involves the nitration of benzene to produce nitrobenzene.
Formation of 4-Nitrostyrene: Nitrobenzene undergoes a Wittig reaction with a suitable phosphonium ylide to form 4-nitrostyrene.
Coupling with Benzoic Acid: The final step involves the coupling of 4-nitrostyrene with benzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Addition: The ethenyl linkage can participate in addition reactions, such as hydrogenation to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Addition: Hydrogen gas with a nickel catalyst.
Major Products
Reduction: 2-[(E)-2-(4-aminophenyl)ethenyl]benzoic acid.
Halogenation: 2-[(E)-2-(4-nitrophenyl)ethenyl]-4-chlorobenzoic acid.
科学的研究の応用
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
類似化合物との比較
Similar Compounds
4-Nitrobenzoic Acid: Similar in structure but lacks the ethenyl linkage.
2-[(E)-2-(4-aminophenyl)ethenyl]benzoic Acid: A reduced form of the target compound.
4-Nitrostyrene: Contains the nitrophenyl and ethenyl groups but lacks the benzoic acid moiety.
Uniqueness
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid is unique due to its combination of a nitrophenyl group, ethenyl linkage, and benzoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
| 92498-18-5 | |
分子式 |
C15H11NO4 |
分子量 |
269.25 g/mol |
IUPAC名 |
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C15H11NO4/c17-15(18)14-4-2-1-3-12(14)8-5-11-6-9-13(10-7-11)16(19)20/h1-10H,(H,17,18)/b8-5+ |
InChIキー |
SFONZUCJCDQNHE-VMPITWQZSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/no-structure.png)
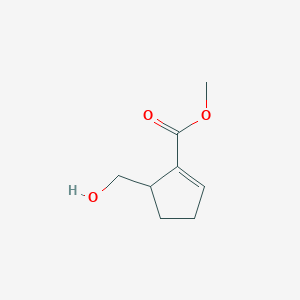


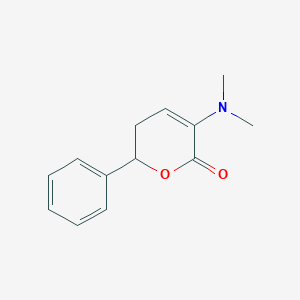
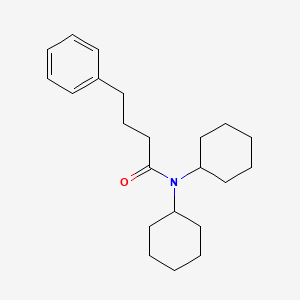
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
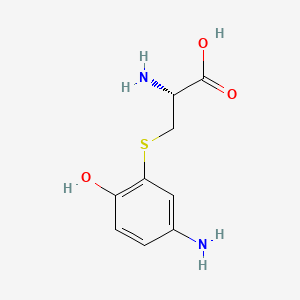
![4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14351368.png)
